molecular formula C7H8BrFN2 B15222102 4-Bromo-5-fluoro-1-(1-methylcyclopropyl)-1H-pyrazole

4-Bromo-5-fluoro-1-(1-methylcyclopropyl)-1H-pyrazole

Cat. No.: B15222102
M. Wt: 219.05 g/mol
InChI Key: DYSBZMYYAJQIOK-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-1-(1-methylcyclopropyl)-1H-pyrazole is a heterocyclic organic compound that contains both bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoro-1-(1-methylcyclopropyl)-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-5-fluoropyrazole and 1-methylcyclopropylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as N,N-dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-1-(1-methylcyclopropyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents such as sodium borohydride are used under controlled conditions.

    Coupling Reactions: Catalysts such as palladium or copper are often used in coupling reactions, with the reactions carried out under inert atmospheres to prevent oxidation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions may produce larger, more complex molecules.

Scientific Research Applications

4-Bromo-5-fluoro-1-(1-methylcyclopropyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets.

    Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide due to its ability to interact with specific enzymes in plants and pests.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-1-(1-methylcyclopropyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-5-fluoro-1-methylpyridin-2(1H)-one: This compound shares a similar structure but differs in the presence of a pyridinone ring instead of a pyrazole ring.

    4-Bromo-5-fluoro-1H-pyrazole: This compound lacks the 1-methylcyclopropyl group, making it less complex than 4-Bromo-5-fluoro-1-(1-methylcyclopropyl)-1H-pyrazole.

Uniqueness

This compound is unique due to the presence of both bromine and fluorine atoms, as well as the 1-methylcyclopropyl group

Properties

Molecular Formula

C7H8BrFN2

Molecular Weight

219.05 g/mol

IUPAC Name

4-bromo-5-fluoro-1-(1-methylcyclopropyl)pyrazole

InChI

InChI=1S/C7H8BrFN2/c1-7(2-3-7)11-6(9)5(8)4-10-11/h4H,2-3H2,1H3

InChI Key

DYSBZMYYAJQIOK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)N2C(=C(C=N2)Br)F

Origin of Product

United States

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